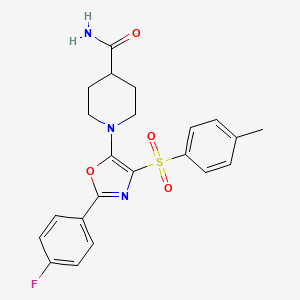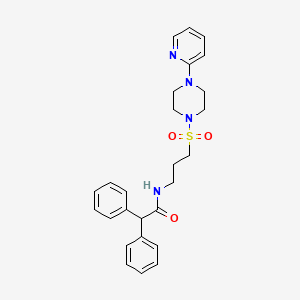
2,2-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyridin-2-yl group, a piperazine group, and a sulfonyl group. Pyridin-2-yl is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing one nitrogen atom . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Sulfonyl group is a functional group that consists of a sulfur atom bonded to two oxygen atoms and an organic moiety .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple functional groups and rings. The exact structure would depend on the spatial arrangement of these groups and their electronic and steric interactions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the pyridin-2-yl group might undergo electrophilic substitution reactions, while the piperazine could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the nature of its functional groups. For example, compounds containing pyridin-2-yl and piperazine groups are often soluble in polar solvents .Aplicaciones Científicas De Investigación
Metabolism and Disposition of Arylpiperazine Derivatives
Arylpiperazine derivatives, including compounds related to 2,2-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide, have been studied for their clinical applications, mainly in the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. The metabolites are known for their variety of serotonin receptor-related effects. Such studies highlight the significance of understanding the metabolism and disposition of arylpiperazine derivatives for their therapeutic application and potential side effects (Caccia, 2007).
Carcinogenicity Evaluation of Aromatic Compounds
Research has also been conducted on aromatic compounds similar to 2,2-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide for potential carcinogenicity. The evaluation of thiophene analogues of carcinogens benzidine and 4-aminobiphenyl, for instance, provides a model for understanding the carcinogenic risk of related compounds. These studies are crucial for predicting potential health risks associated with novel compounds and guiding their safe use (Ashby et al., 1978).
Chemical and Biological Properties of Benzimidazolyl-Pyridines
The chemistry and properties of compounds containing benzimidazole and pyridine rings have been extensively reviewed. These studies cover the preparation, properties, and biological activities of such compounds, shedding light on their potential as therapeutic agents. The review of 2,6-bis-(benzimidazol-2-yl)-pyridine and related compounds demonstrates the importance of understanding the structural and chemical basis of their biological activities (Boča et al., 2011).
Therapeutic Applications of Piperazine Derivatives
Piperazine derivatives, including structures related to 2,2-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide, have been the focus of patent reviews for their broad therapeutic uses. These include applications in CNS disorders, anticancer, cardio-protective, antiviral, and anti-inflammatory treatments. The flexibility of the piperazine scaffold in drug design highlights its potential for developing new therapeutic agents (Rathi et al., 2016).
Cytochrome P450 Inhibitors
The study of chemical inhibitors of cytochrome P450 isoforms, including those related to 2,2-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide, is crucial for understanding drug interactions and metabolism. Selective inhibitors play a key role in assessing the involvement of specific CYP isoforms in drug metabolism, which is essential for predicting drug-drug interactions and enhancing the safety profile of therapeutic agents (Khojasteh et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
2,2-diphenyl-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3S/c31-26(25(22-10-3-1-4-11-22)23-12-5-2-6-13-23)28-16-9-21-34(32,33)30-19-17-29(18-20-30)24-14-7-8-15-27-24/h1-8,10-15,25H,9,16-21H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRMUQKTDXABAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2534695.png)
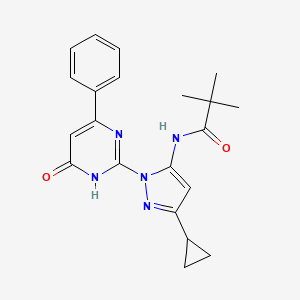

![1-(9-Chloro-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2534698.png)
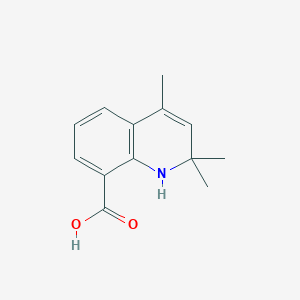

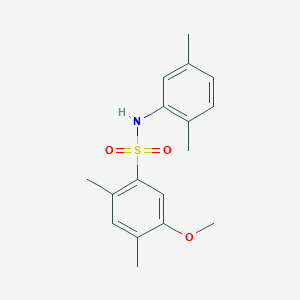

![(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2534707.png)

